Bmpr2-IN-1
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Overview
Description
Bmpr2-IN-1 is a selective inhibitor of the bone morphogenetic protein receptor type 2 (BMPR2). This compound has shown potential in the treatment of various diseases, including pulmonary arterial hypertension, Alzheimer’s disease, and certain types of cancer . BMPR2 is a receptor that plays a crucial role in the regulation of cellular processes such as growth, differentiation, and apoptosis .
Preparation Methods
The synthesis of Bmpr2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts . Industrial production methods for this compound are also not widely documented, but they likely involve large-scale chemical synthesis techniques commonly used in pharmaceutical manufacturing.
Chemical Reactions Analysis
Bmpr2-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Bmpr2-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the BMPR2 signaling pathway and its role in various cellular processes . In biology, this compound is used to investigate the effects of BMPR2 inhibition on cell growth, differentiation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for diseases such as pulmonary arterial hypertension, Alzheimer’s disease, and cancer . Additionally, this compound has applications in industry, particularly in the development of new drugs targeting the BMPR2 pathway .
Mechanism of Action
Bmpr2-IN-1 exerts its effects by selectively inhibiting the kinase activity of BMPR2. This inhibition prevents the phosphorylation of downstream signaling molecules, such as SMAD1, SMAD5, and SMAD8, which are involved in the regulation of gene expression . By blocking BMPR2 activity, this compound disrupts the signaling pathways that control cell growth, differentiation, and apoptosis, leading to various cellular effects .
Comparison with Similar Compounds
Bmpr2-IN-1 is unique in its high selectivity for BMPR2 compared to other similar compounds. Other inhibitors of the bone morphogenetic protein receptor family include compounds that target BMPR1 and BMPR3, but these inhibitors often lack the specificity and potency of this compound . Similar compounds include CDD-1281 and CDD-1653, which are also selective inhibitors of BMPR2 but differ in their chemical structure and potency . The uniqueness of this compound lies in its ability to selectively inhibit BMPR2 with high potency, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15N7O |
---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
2,4,8,10,11,14,23-heptazatetracyclo[15.2.2.13,7.19,12]tricosa-1(19),3,5,7(23),9,12(22),17,20-octaen-13-one |
InChI |
InChI=1S/C16H15N7O/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23) |
InChI Key |
JZFLSWUCZKXSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4 |
Origin of Product |
United States |
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